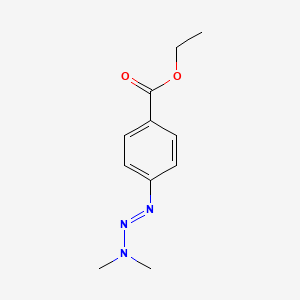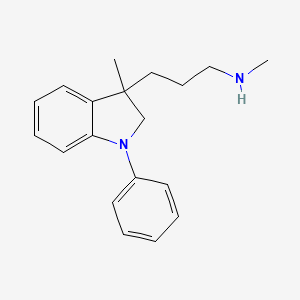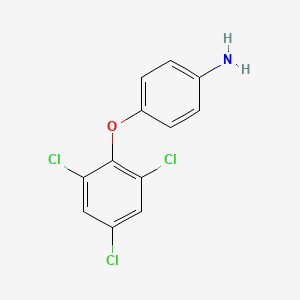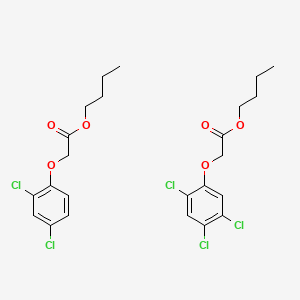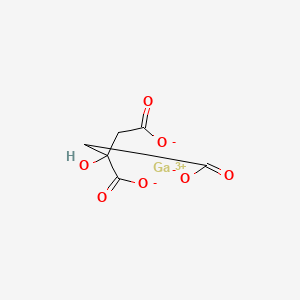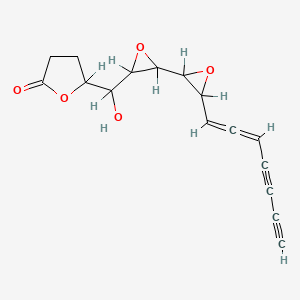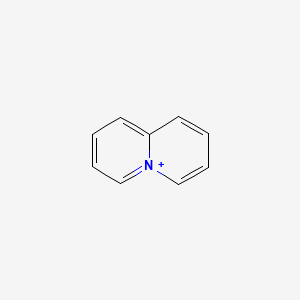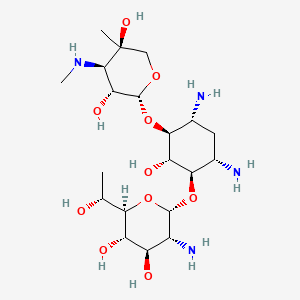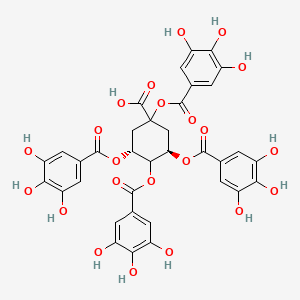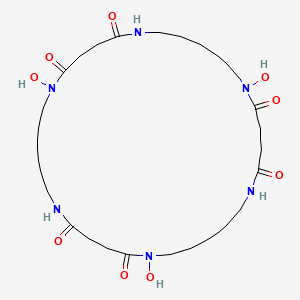
Nocardamine
Overview
Description
Mechanism of Action
Target of Action
Nocardamine, also known as Desferrioxamine E, is a cyclic siderophore that has been shown to possess anti-cancer and anti-bacterial properties . It has been identified as an active compound with potent antimalarial activity .
Mode of Action
This compound’s mode of action is primarily through its iron-chelating ability . It starves parasites from their iron source, eventually inhibiting their growth . This iron-chelating ability is crucial for its antimalarial activity .
Biochemical Pathways
This compound has been shown to mitigate cellular dysfunction induced by oxidative stress in periodontal ligament stem cells . It effectively inhibits H₂O₂-induced oxidative stress in these cells . It also restores alkaline phosphatase activity, mineralized nodule formation, and the expression of osteogenic markers in H₂O₂-stimulated cells . Mechanistically, this compound increases p-ERK level and promotes β-catenin translocation into the nucleus .
Pharmacokinetics
It has been suggested that factors such as bioavailability, pharmacokinetics, and the interaction of this compound with the host’s immune system and other physiological processes can be assessed in animal models . These are critical considerations for the development of this compound as a clinical therapeutic .
Result of Action
This compound protects periodontal ligament stem cells against H₂O₂-induced oxidative stress and effectively restores impaired osteogenic differentiation in these cells by modulating the ERK/Wnt signaling pathway . It exhibits no significant cytotoxicity at concentrations below 20 µM .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the addition of ≥12.5 µM ferric ions into the Plasmodium falciparum culture reduced this compound antimalarial activity by 90% under in vitro settings . This suggests that the presence of ferric ions in the environment can significantly impact the efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Nocardamine plays a crucial role in biochemical reactions involving iron metabolism. As a siderophore, it binds ferric iron (Fe3+) with high affinity, forming a stable complex that can be transported into cells via specific transporters . This iron-chelating property is essential for microorganisms in iron-limited environments, as it allows them to scavenge iron from their surroundings . This compound interacts with various enzymes and proteins involved in iron metabolism, including ferric reductases and iron transporters . These interactions are vital for maintaining iron homeostasis within the cell.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In periodontal ligament stem cells, this compound has been shown to mitigate oxidative stress-induced cellular dysfunction . It enhances cell viability, restores alkaline phosphatase activity, and promotes the formation of mineralized nodules . This compound also influences cell signaling pathways, particularly the ERK/Wnt signaling pathway, which is crucial for osteogenic differentiation . Additionally, this compound’s iron-chelating properties can impact cellular metabolism by regulating iron availability, which is essential for various metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to chelate ferric iron and form stable complexes. This chelation process is facilitated by the hydroxamate groups in this compound, which bind to iron with high affinity . The resulting ferric-nocardamine complex is then recognized and transported into cells by specific siderophore transporters . Inside the cell, the iron is released from the complex and utilized in various biochemical processes. This compound also modulates the ERK/Wnt signaling pathway, promoting the translocation of β-catenin into the nucleus and enhancing osteogenic differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits stability and maintains its iron-chelating properties over time . Studies have shown that this compound can effectively inhibit oxidative stress-induced cellular dysfunction in periodontal ligament stem cells over extended periods . The long-term effects of this compound on cellular function include the restoration of impaired osteogenic differentiation and the maintenance of cellular viability . These findings suggest that this compound remains effective and stable in laboratory conditions, making it a reliable tool for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower concentrations, this compound exhibits minimal cytotoxicity and effectively mitigates oxidative stress-induced cellular dysfunction . At higher doses, this compound’s iron-chelating properties can lead to iron depletion, potentially causing adverse effects . It is essential to determine the optimal dosage of this compound to balance its beneficial effects with potential toxicity in animal studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to iron metabolism. It interacts with enzymes such as ferric reductases, which reduce ferric iron to ferrous iron for cellular utilization . This compound also affects metabolic flux by regulating iron availability, influencing various metabolic processes that depend on iron as a cofactor . The metabolic pathways involving this compound are crucial for maintaining iron homeostasis and supporting cellular functions.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific siderophore transporters . These transporters recognize the ferric-nocardamine complex and facilitate its uptake into the cell . Once inside the cell, this compound releases the iron, which is then utilized in various biochemical processes. The distribution of this compound within tissues is influenced by its ability to chelate iron and form stable complexes, ensuring efficient iron transport and storage .
Subcellular Localization
This compound’s subcellular localization is primarily determined by its role in iron metabolism. It is often found in cellular compartments involved in iron storage and utilization, such as the cytoplasm and mitochondria . This compound’s ability to chelate iron and form stable complexes allows it to be efficiently transported to these compartments, where it can participate in various biochemical processes. Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular locations, enhancing its activity and function .
Preparation Methods
Nocardamine is synthesized by microorganisms such as Streptomyces wadayamensis and Streptomyces parvulus . The synthetic route involves the biosynthesis of hydroxamate groups, which are then cyclized to form the trihydroxamate structure . Industrial production of this compound typically involves large-scale fermentation processes using these microorganisms . The fermentation conditions are optimized to maximize the yield of this compound, including the control of nutrient levels, pH, and aeration .
Chemical Reactions Analysis
Nocardamine undergoes various chemical reactions, primarily involving its hydroxamate groups. These reactions include:
Oxidation: This compound can be oxidized to form different derivatives, which may have altered bioactivities.
Reduction: Reduction of this compound can lead to the formation of hydroxylamine derivatives.
Substitution: The hydroxamate groups can participate in substitution reactions, forming various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
Nocardamine has a wide range of scientific research applications:
Comparison with Similar Compounds
Nocardamine is similar to other siderophores such as bisucaberin and ferrioxamine B . it is unique in its cyclic trihydroxamate structure, which provides a high affinity for ferric ions . Compared to dibutyl phthalate, another compound produced by Streptomyces species, this compound has a more potent antimalarial activity and does not inhibit human GSK-3β . Other similar compounds include desferrioxamine B and desferrioxamine G, which also act as iron chelators but differ in their structural configurations and specific bioactivities .
Properties
IUPAC Name |
1,12,23-trihydroxy-1,6,12,17,23,28-hexazacyclotritriacontane-2,5,13,16,24,27-hexone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48N6O9/c34-22-10-14-26(38)32(41)20-8-3-6-18-30-24(36)12-15-27(39)33(42)21-9-2-5-17-29-23(35)11-13-25(37)31(40)19-7-1-4-16-28-22/h40-42H,1-21H2,(H,28,34)(H,29,35)(H,30,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKCCADZVLTPPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181161 | |
| Record name | Nocardamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26605-16-3 | |
| Record name | Desferrioxamine E | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26605-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nocardamin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026605163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nocardamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NOCARDAMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q645668975 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


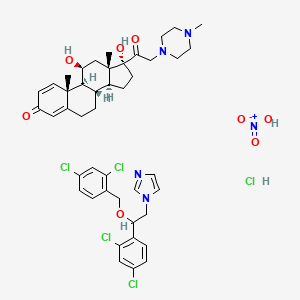
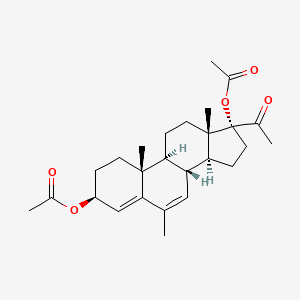

![2-Amino-3-[[5-(2-amino-2-carboxyethyl)-2,3-dihydroxyphenyl]thio]propionic acid](/img/structure/B1208712.png)
